molecular formula C19H22N2O2 B2740017 (1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-78-0

(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2740017
CAS No.: 853752-78-0
M. Wt: 310.397
InChI Key: KAKPJKXZUWXDJN-UHFFFAOYSA-N
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Description

(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.397. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Reactivity

  • Synthesis of Oxadiazole Derivatives : A study by Bohle and Perepichka (2009) explored a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole derivatives, demonstrating the versatility of related chemical frameworks in synthesizing compounds with potential biological activity or material science applications (Bohle & Perepichka, 2009).

  • Lanthanide Metal-Organic Frameworks (MOFs) : Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, showcasing the utility of imidazole derivatives in constructing MOFs for luminescence sensing, with potential applications in chemical sensing and materials science (Shi et al., 2015).

Catalysis and Reaction Mechanisms

  • C-N Bond Formation : Donthireddy et al. (2020) investigated ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands as efficient catalysts for C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions, highlighting the role of imidazole-based ligands in catalysis (Donthireddy et al., 2020).

Molecular Sensing and Materials

  • Fluorescence Sensing : Research into the fluorescence properties of zinc(II) complexes with imidazole derivatives, as explored by Zheng Wen-yao (2012), indicates the potential of such compounds in developing fluorescent probes for metal ions, which can be applied in biological imaging and environmental monitoring (Zheng Wen-yao, 2012).

Properties

IUPAC Name

[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-10-15(2)12-16(11-14)23-9-5-8-21-18-7-4-3-6-17(18)20-19(21)13-22/h3-4,6-7,10-12,22H,5,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKPJKXZUWXDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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